4,7-Dibromobenzo[d]thiazol-2-ol
Overview
Description
4,7-Dibromobenzo[d]thiazol-2-ol is a chemical compound with the molecular formula C7H3Br2NOS. It is a dibrominated derivative of benzo[d]thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.
Preparation Methods
4,7-Dibromobenzo[d]thiazol-2-ol can be synthesized through a multi-step process starting from commercially available 2-aminobenzenethiol. The synthesis involves bromination at the 4 and 7 positions of the benzo[d]thiazole ring. One common method includes the use of bromine in the presence of a suitable solvent . The reaction conditions typically involve maintaining a controlled temperature and using a catalyst to facilitate the bromination process.
Chemical Reactions Analysis
4,7-Dibromobenzo[d]thiazol-2-ol undergoes various chemical reactions, including nucleophilic substitution, cross-coupling reactions, and oxidation. For instance, it can participate in Suzuki-Miyaura cross-coupling reactions with different boronic acids to form monoarylated derivatives . Common reagents used in these reactions include palladium catalysts and bases such as potassium carbonate. The major products formed from these reactions are monoarylated or diarylated benzo[d]thiazole derivatives, depending on the reaction conditions .
Scientific Research Applications
4,7-Dibromobenzo[d]thiazol-2-ol has several scientific research applications. It is used as a precursor in the synthesis of organic photovoltaic materials, such as dye-sensitized solar cells . The compound’s electron-accepting properties make it suitable for use in organic light-emitting diodes (OLEDs) and other organic electronic devices.
Mechanism of Action
The mechanism of action of 4,7-Dibromobenzo[d]thiazol-2-ol in its applications is primarily based on its electron-accepting properties. The compound can participate in charge transfer processes, which are crucial for its function in photovoltaic and electronic devices. The molecular targets and pathways involved include the interaction with donor molecules in organic solar cells, facilitating the transfer of electrons and enhancing the efficiency of these devices .
Comparison with Similar Compounds
4,7-Dibromobenzo[d]thiazol-2-ol can be compared with other similar compounds, such as benzo[c][1,2,5]thiadiazole derivatives. While both compounds are used in organic electronics, this compound has a unique structure that leads to different electronic properties. For example, it has a narrower HOMO-LUMO gap compared to its benzo[c][1,2,5]thiadiazole counterparts, which can result in different optical and electronic behaviors . Other similar compounds include 4,7-diarylbenzo[c][1,2,5]thiadiazoles, which are also used as fluorophores and in visible light photocatalysis .
Properties
IUPAC Name |
4,7-dibromo-3H-1,3-benzothiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NOS/c8-3-1-2-4(9)6-5(3)10-7(11)12-6/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXABWIKRYLPHSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Br)NC(=O)S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646590 | |
Record name | 4,7-Dibromo-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898748-02-2 | |
Record name | 4,7-Dibromo-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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